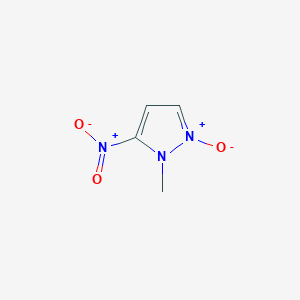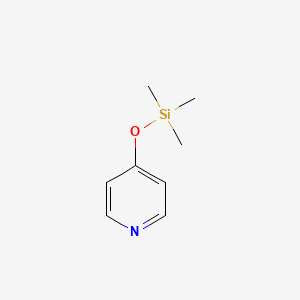
trimethyl(pyridin-4-yloxy)silane
Overview
Description
Trimethyl(pyridin-4-yloxy)silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a pyridin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(pyridin-4-yloxy)silane can be synthesized through a trans-silylation reaction. This involves the reaction between silicon tetrachloride and this compound in a molar ratio of 1:4 . The reaction typically occurs under mild conditions and does not require the use of basic promoters such as tertiary amines or 4-(dimethylamino)pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the trans-silylation approach mentioned above can be scaled up for industrial applications. The mild reaction conditions and the absence of harsh reagents make this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(pyridin-4-yloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The pyridin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding silanes or siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl(pyridin-4-yloxy)silane has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which trimethyl(pyridin-4-yloxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The pyridin-4-yloxy group can participate in coordination chemistry, forming stable complexes with metal ions or other molecules. This interaction can influence the reactivity and stability of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(pyridin-2-yloxy)silane: Similar in structure but contains four pyridin-2-yloxy groups instead of one pyridin-4-yloxy group.
Trimethyl(pyridin-2-yloxy)silane: Similar but with a pyridin-2-yloxy group instead of a pyridin-4-yloxy group.
Uniqueness
Trimethyl(pyridin-4-yloxy)silane is unique due to the specific positioning of the pyridin-4-yloxy group, which can influence its reactivity and interaction with other molecules
Properties
IUPAC Name |
trimethyl(pyridin-4-yloxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOSi/c1-11(2,3)10-8-4-6-9-7-5-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMXOCROJQSQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523717 | |
| Record name | 4-[(Trimethylsilyl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27248-04-0 | |
| Record name | 4-[(Trimethylsilyl)oxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27248-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Trimethylsilyl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,3]Dioxolo[4,5-g]quinoline](/img/structure/B3350320.png)
![2H-Cyclopenta[d]pyridazine](/img/structure/B3350328.png)
![2H-Pyrrolo[3,4-C]pyridine](/img/structure/B3350334.png)
![Furo[3,4-C]pyridine](/img/structure/B3350340.png)
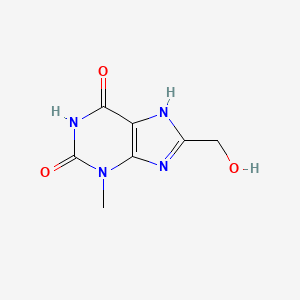
![3H-Pyrrolo[2,3-B]pyridine](/img/structure/B3350365.png)
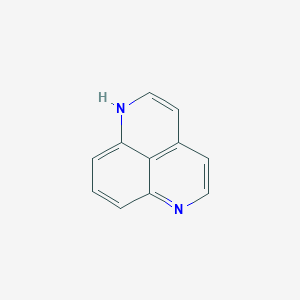


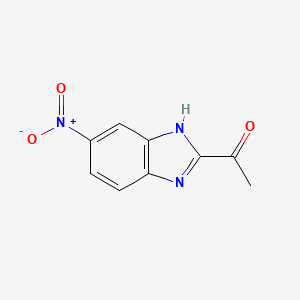
![Pyrrolo[1,2-c]pyrimidine](/img/structure/B3350400.png)
